![molecular formula C19H22N4O2S B2605931 (4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone CAS No. 1286720-38-4](/img/structure/B2605931.png)
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone
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Overview
Description
Synthesis Analysis
Scientific Research Applications
Metabolism and Excretion in Various Species
Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, closely related to the compound , in rats, dogs, and humans. This study highlighted the compound's rapid absorption and primary metabolism through hydroxylation, providing insights into its potential pharmacokinetic profile in different species (Sharma et al., 2012).
Potential in Treating Type 2 Diabetes
Ammirati et al. (2009) synthesized a series of proline amides, including compounds structurally similar to the query compound, as inhibitors of dipeptidyl peptidase IV for type 2 diabetes treatment. This research provides a basis for understanding the therapeutic potential of such compounds in metabolic diseases (Ammirati et al., 2009).
Histamine H3 Receptor Antagonists
Swanson et al. (2009) explored a series of molecules, including compounds with a structural resemblance to the query compound, as histamine H3 receptor antagonists. This study is crucial for understanding the role of such compounds in treating neurological and psychiatric disorders (Swanson et al., 2009).
Novel Transformations in Thiophene Synthesis
Pokhodylo et al. (2010) studied novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, which are structurally related to the query compound. This research is significant for advancing synthetic methodologies in medicinal chemistry (Pokhodylo et al., 2010).
Exploration in Pharmaceutical Patent Trends
Habernickel (2001) provided insights into pharmaceutical patent trends, including compounds structurally similar to the query compound. This study is relevant for understanding the evolving landscape of pharmaceutical research and development (Habernickel, 2001).
Molecular Interaction Studies
Shim et al. (2002) examined the molecular interactions of a compound structurally akin to the query compound with the CB1 cannabinoid receptor. This research contributes to the understanding of receptor-ligand interactions in drug discovery (Shim et al., 2002).
Mechanism of Action
Target of action
Compounds containing a piperazine ring, like “(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone”, often interact with serotonin receptors in the brain . These receptors play a crucial role in regulating mood, anxiety, and depression .
Mode of action
This can enhance the transmission of serotonin signals between neurons .
Biochemical pathways
The primary pathway affected by serotonin reuptake inhibitors is the serotonergic pathway. By increasing the availability of serotonin, these compounds can influence various downstream effects related to mood, sleep, appetite, and other physiological functions .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of action
The increase in serotonin availability can lead to an improvement in mood and reduction in anxiety, which is why many antidepressants work through this mechanism .
Action environment
The efficacy and stability of such compounds can be influenced by various factors, including the individual’s metabolic rate, the presence of other medications, and certain environmental factors such as diet and lifestyle .
properties
IUPAC Name |
[4-(pyridin-2-ylmethyl)piperazin-1-yl]-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-18(15-12-23(13-15)19(25)17-5-3-11-26-17)22-9-7-21(8-10-22)14-16-4-1-2-6-20-16/h1-6,11,15H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQYIBUUHMDLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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